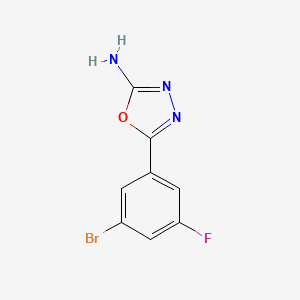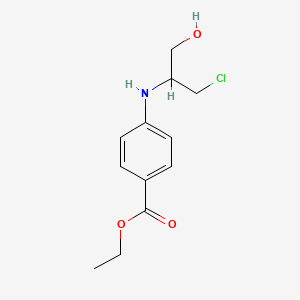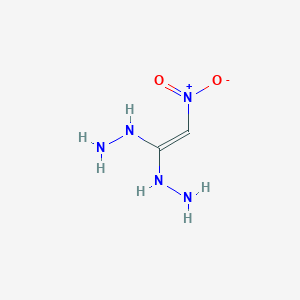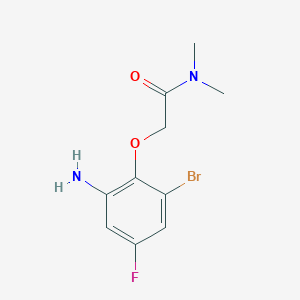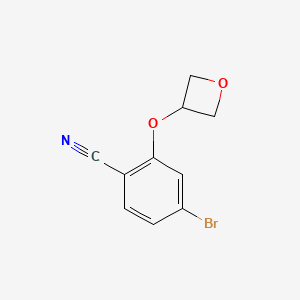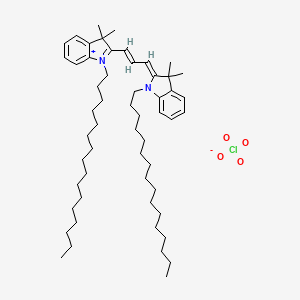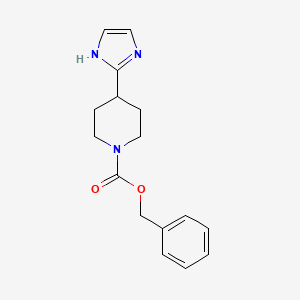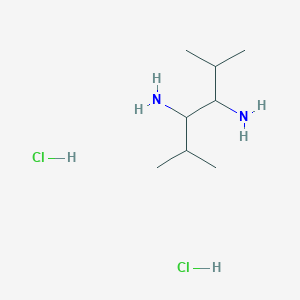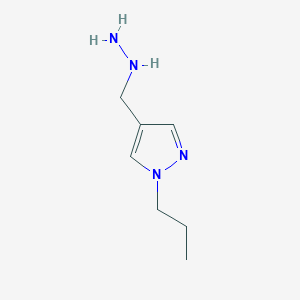
4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a hydrazinylmethyl group at the 4-position and a propyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1-propyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, particularly at the 3- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux in organic solvents.
Major Products:
Oxidation: Azides, nitroso derivatives.
Reduction: Hydrazones, amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
類似化合物との比較
- 4-(Hydrazinylmethyl)-1-methyl-1H-pyrazole
- 4-(Hydrazinylmethyl)-1-ethyl-1H-pyrazole
- 4-(Hydrazinylmethyl)-1-butyl-1H-pyrazole
Comparison: Compared to its analogs, 4-(Hydrazinylmethyl)-1-propyl-1H-pyrazole may exhibit unique properties due to the length and flexibility of the propyl group. This can influence its solubility, binding affinity, and overall biological activity. The specific substitution pattern on the pyrazole ring can also affect the compound’s reactivity and stability, making it a valuable scaffold for further chemical modifications.
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(1-propylpyrazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C7H14N4/c1-2-3-11-6-7(4-9-8)5-10-11/h5-6,9H,2-4,8H2,1H3 |
InChIキー |
WLVHRYDOWZJQGI-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C=N1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
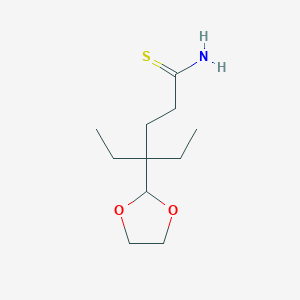
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)
